molecular formula C16H26ClN3O B1527843 2-Amino-1-(4-benzyl-1-piperazinyl)-3-methyl-1-butanone hydrochloride CAS No. 1236259-19-0

2-Amino-1-(4-benzyl-1-piperazinyl)-3-methyl-1-butanone hydrochloride

Cat. No. B1527843
CAS RN: 1236259-19-0
M. Wt: 311.8 g/mol
InChI Key: RIGAJLCTNIRNFL-UHFFFAOYSA-N
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Description

2-Amino-1-(4-benzyl-1-piperazinyl)-3-methyl-1-butanone hydrochloride, also known as 4-benzylpiperazine hydrochloride (4-BzP), is an organic compound used in scientific research as a ligand for various receptors in the body. It is a member of the piperazine family of compounds, which have been studied for their potential pharmacological activities. 4-BzP has been used in a number of different studies to investigate the effects of various receptors in the body, including the serotonin, dopamine, and norepinephrine receptors.

Mechanism of Action

4-BzP binds to the serotonin, dopamine, and norepinephrine receptors in the brain. It binds to these receptors and activates them, which leads to the release of neurotransmitters. These neurotransmitters then act on other neurons in the brain, leading to a variety of effects.
Biochemical and Physiological Effects
4-BzP has been shown to produce a variety of effects in the body. It has been shown to increase the release of serotonin in the brain, which can lead to increased mood, improved sleep, and improved cognitive function. It has also been shown to increase the release of dopamine, which can lead to improved motivation and reward-seeking behavior. Finally, it has been shown to increase the release of norepinephrine, which can lead to increased alertness and focus.

Advantages and Limitations for Lab Experiments

4-BzP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized from readily available materials. It is also a relatively stable compound, which makes it easier to store and use in the laboratory. On the other hand, 4-BzP has some limitations for use in laboratory experiments. It is not a very potent compound, and its effects are relatively weak. Additionally, it has a relatively short half-life, which means that it is not suitable for long-term studies.

Future Directions

There are several potential future directions for research involving 4-BzP. One potential direction is to further investigate the effects of 4-BzP on the serotonin, dopamine, and norepinephrine receptors in the brain. Additionally, further research could be done to explore the potential therapeutic effects of 4-BzP, such as its potential use in the treatment of depression or anxiety. Finally, further research could be done to explore the potential effects of 4-BzP on other receptors in the body, such as the opioid receptor.

Scientific Research Applications

4-BzP has been used in a number of different scientific studies to investigate the effects of various receptors in the body. It has been used to study the effects of serotonin, dopamine, and norepinephrine receptors in the brain. It has also been used to study the effects of the opioid receptor in the body, as well as to investigate the effects of various other receptors in the body.

properties

IUPAC Name

2-amino-1-(4-benzylpiperazin-1-yl)-3-methylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O.ClH/c1-13(2)15(17)16(20)19-10-8-18(9-11-19)12-14-6-4-3-5-7-14;/h3-7,13,15H,8-12,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGAJLCTNIRNFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-benzyl-1-piperazinyl)-3-methyl-1-butanone hydrochloride

CAS RN

1236259-19-0
Record name 1-Butanone, 2-amino-3-methyl-1-[4-(phenylmethyl)-1-piperazinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236259-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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